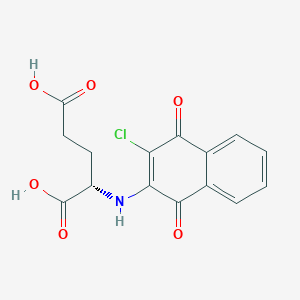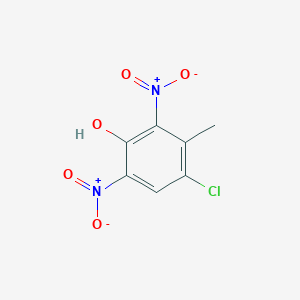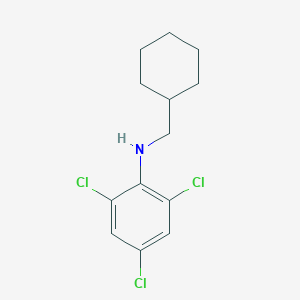![molecular formula C11H18N2O2 B071184 2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol CAS No. 173552-25-5](/img/structure/B71184.png)
2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol, also known as AEME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AEME is a derivative of 2-aminoethanol and is synthesized through a multi-step process.
Mécanisme D'action
The mechanism of action of 2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol is not fully understood. However, it is believed that its ability to form stable complexes with metal ions plays a key role in its various applications.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol. However, studies have shown that it is non-toxic and does not have any significant adverse effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol in lab experiments is its ability to form stable complexes with metal ions. This makes it a useful tool for various applications, including corrosion inhibition, chelation, and drug delivery.
However, one of the limitations of using 2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol is its cost. The multi-step synthesis process required to produce 2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol can be expensive and time-consuming.
Orientations Futures
There are several potential future directions for the research and development of 2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol. One area of research is the use of 2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol as a corrosion inhibitor for other metals and alloys. Another potential direction is the development of 2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol-based drug delivery systems for targeted drug delivery.
Furthermore, the potential use of 2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol as a chelating agent for the extraction and separation of rare earth metals is an area of interest. Additionally, the development of more efficient and cost-effective synthesis methods for 2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol could lead to its wider use in various applications.
Conclusion:
In conclusion, 2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol is a chemical compound with potential applications in various fields, including corrosion inhibition, chelation, and drug delivery. Its ability to form stable complexes with metal ions makes it a useful tool for these applications. While there is limited information available on its biochemical and physiological effects, studies have shown that it is non-toxic and does not have any significant adverse effects on living organisms. Future research and development of 2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol could lead to its wider use in various applications.
Applications De Recherche Scientifique
2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol has been studied extensively for its potential applications in various fields. One of the major areas of research is its use as a corrosion inhibitor. 2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol has been found to be an effective inhibitor for the corrosion of mild steel in acidic environments.
Another area of research is the use of 2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol as a chelating agent. 2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol has been shown to form stable complexes with various metal ions, making it a potential candidate for use in metal extraction and separation processes.
2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol has also been studied for its potential use as a drug delivery agent. Its ability to form stable complexes with metal ions could be utilized to deliver drugs to specific target sites in the body.
Propriétés
Numéro CAS |
173552-25-5 |
|---|---|
Nom du produit |
2-[(5-Amino-4-ethoxy-2-methylphenyl)amino]ethanol |
Formule moléculaire |
C11H18N2O2 |
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
2-(5-amino-4-ethoxy-2-methylanilino)ethanol |
InChI |
InChI=1S/C11H18N2O2/c1-3-15-11-6-8(2)10(7-9(11)12)13-4-5-14/h6-7,13-14H,3-5,12H2,1-2H3 |
Clé InChI |
PGEXMECQYPDJCL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)NCCO)N |
SMILES canonique |
CCOC1=C(C=C(C(=C1)C)NCCO)N |
Synonymes |
Ethanol, 2-[(5-amino-4-ethoxy-2-methylphenyl)amino]- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


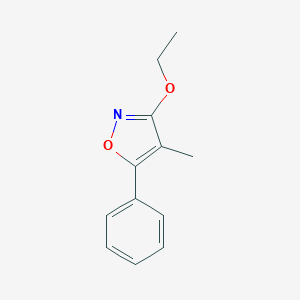
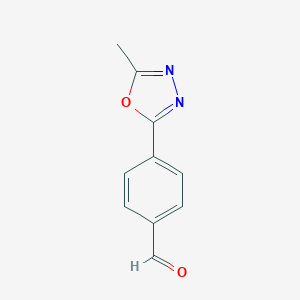
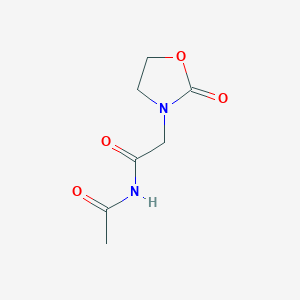
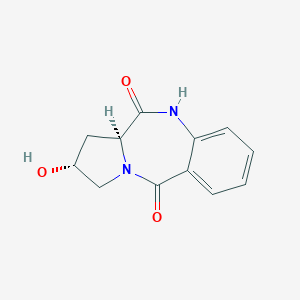
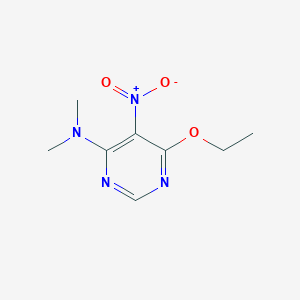
![1-[2-(4-Chlorophenyl)-7-Methylpyrazolo[1,5-A]Pyrimidin-6-Yl]Ethan-1-One](/img/structure/B71113.png)
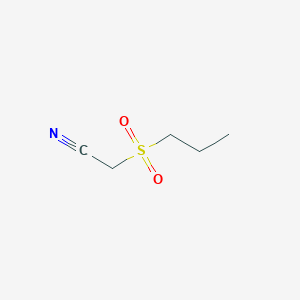
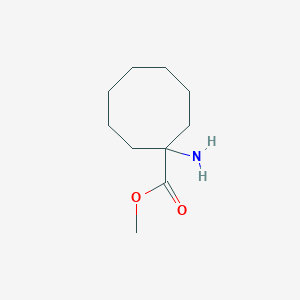
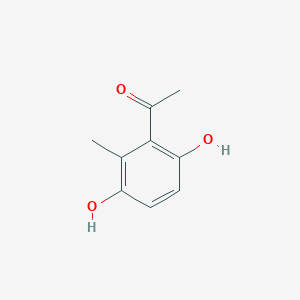
![N-(2,2-diethoxyethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B71122.png)
